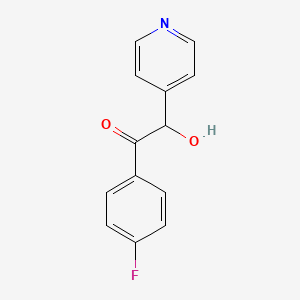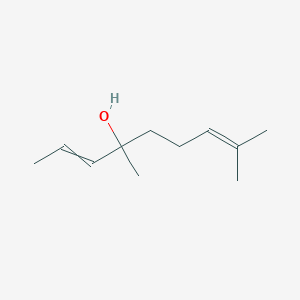![molecular formula C9H9N3O4 B14390239 Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester CAS No. 88692-96-0](/img/structure/B14390239.png)
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester is a chemical compound with a complex structure that includes a hydrazinecarboxylic acid moiety and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with a nitrophenyl derivative under specific conditions. One common method is the condensation reaction between hydrazinecarboxylic acid and 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinecarboxylic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: A simpler analog without the nitrophenyl group.
Hydrazinecarboxylic acid, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
(4-Nitrophenyl)hydrazine: Contains the nitrophenyl group but lacks the ester functionality.
Uniqueness
Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester is unique due to the combination of the hydrazinecarboxylic acid moiety and the nitrophenyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88692-96-0 |
|---|---|
Fórmula molecular |
C9H9N3O4 |
Peso molecular |
223.19 g/mol |
Nombre IUPAC |
methyl N-[(4-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C9H9N3O4/c1-16-9(13)11-10-6-7-2-4-8(5-3-7)12(14)15/h2-6H,1H3,(H,11,13) |
Clave InChI |
BOHLDNPMHREUCY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14390159.png)
![[Hydroxy(4-methylphenyl)methyl]phosphonic acid](/img/structure/B14390174.png)
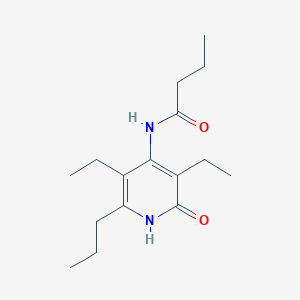
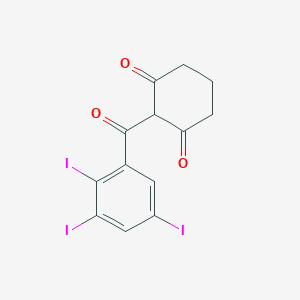
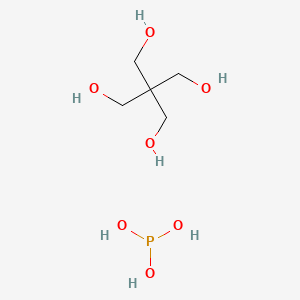
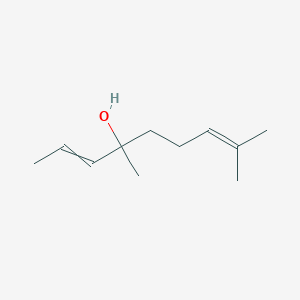
![1-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14390201.png)
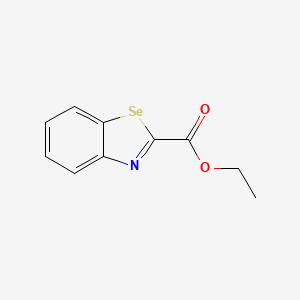
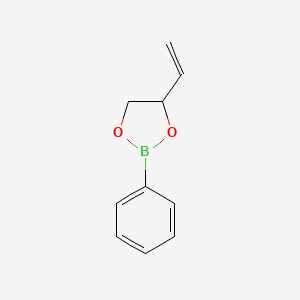

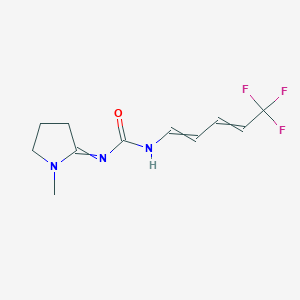
![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)
